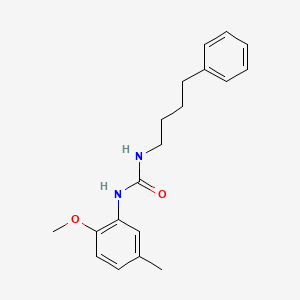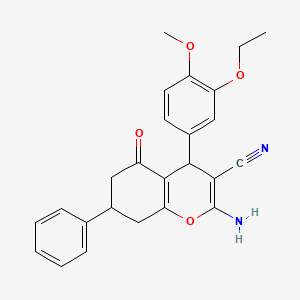
N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic pathways. A-769662 has been studied extensively for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.
作用機序
A-769662 activates N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea by binding to the regulatory γ subunit of the enzyme. This leads to a conformational change in the enzyme that increases its activity. N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, which leads to an increase in cellular energy levels. This results in improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. In skeletal muscle cells, A-769662 increases glucose uptake and fatty acid oxidation by activating N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea. In the liver, A-769662 reduces hepatic glucose production by inhibiting gluconeogenesis. In adipose tissue, A-769662 increases fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of A-769662 is its specificity for N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation. This allows researchers to study the effects of N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation in various metabolic pathways without the confounding effects of non-specific activators. However, A-769662 has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. This can lead to unintended effects on cellular processes.
将来の方向性
There are several future directions for research on A-769662. One area of interest is the potential therapeutic applications of A-769662 in metabolic disorders, such as diabetes and obesity. Another area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activators that can be used in clinical settings. Additionally, further research is needed to understand the off-target effects of A-769662 and how they can be minimized.
合成法
A-769662 can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylphenylamine with 4-phenylbutylisocyanate to form the corresponding urea intermediate, which is then converted to A-769662 by reacting with trifluoroacetic anhydride in the presence of triethylamine. The synthesis of A-769662 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders. In preclinical studies, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and increase fatty acid oxidation in adipose tissue. A-769662 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-11-12-18(23-2)17(14-15)21-19(22)20-13-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWQHFUKTFWDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(4-phenylbutyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)

![3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5144199.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5144222.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![N-benzyl-5-[(3,4-difluorophenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5144233.png)

![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)